

# Application Notes and Protocols: Nitration of Aromatic Compounds with Ceric Ammonium Nitrate

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## Compound of Interest

Compound Name: Ammonium cerium (IV) nitrate

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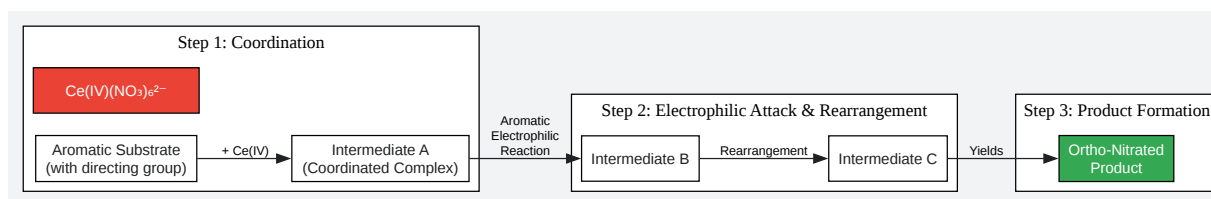
## Introduction

Ceric Ammonium Nitrate,  $(\text{NH}_4)_2[\text{Ce}(\text{NO}_3)_6]$  or CAN, is a versatile and effective reagent for the nitration of a variety of aromatic compounds. As a one-electron oxidizing agent, CAN facilitates nitration under mild, often neutral, conditions, providing a valuable alternative to traditional methods that employ harsh mixed acids ( $\text{HNO}_3/\text{H}_2\text{SO}_4$ ).<sup>[1][2]</sup> This protocol is particularly advantageous for substrates sensitive to strong acids. The reaction often exhibits high regioselectivity, which can be controlled by the substrate's directing groups and the reaction conditions.<sup>[3]</sup> CAN is especially effective for the nitration of electron-rich aromatic systems such as phenols, anilines, and their derivatives.<sup>[4]</sup>

## Reaction Mechanism

The precise mechanism of CAN-mediated nitration can vary depending on the substrate and reaction conditions. One plausible pathway for aniline derivatives involves the coordination of the cerium(IV) ion to a directing group on the aromatic ring. This coordination activates the substrate towards electrophilic attack. This is followed by an aromatic electrophilic substitution and subsequent rearrangement to yield the final ortho-nitrated product.<sup>[3]</sup> An alternative pathway suggests the formation of a radical cation intermediate.<sup>[5]</sup> For many substrates, the

reaction proceeds via an electrophilic pathway where CAN acts as the source of the nitronium ion ( $\text{NO}_2^+$ ) or a related nitrating species.[6]



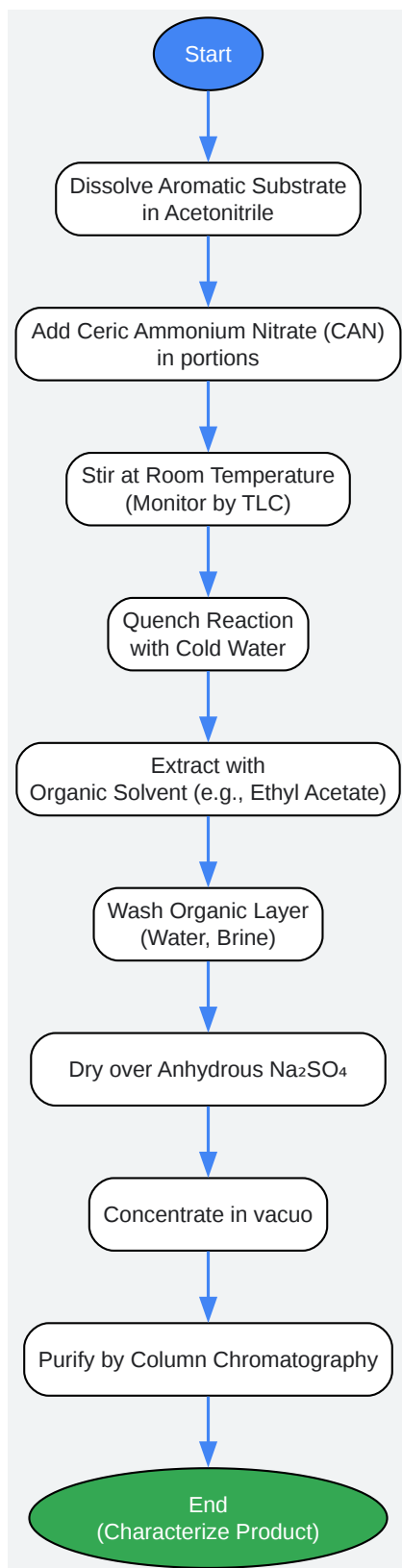
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Caption: Proposed mechanism for chelation-controlled ortho-nitration using CAN.

## Experimental Protocols

### General Workflow for CAN-Mediated Aromatic Nitration

The following diagram outlines the typical experimental workflow for the nitration of an aromatic compound using Ceric Ammonium Nitrate.



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Caption: General experimental workflow for the nitration of aromatic compounds using CAN.

## Protocol 1: Regioselective para-Nitration of N,N-Dialkylanilines[3]

This protocol describes a highly regioselective method for the para-nitration of N,N-dialkylanilines at room temperature.

### Materials:

- N,N-dialkylaniline derivative
- Ceric Ammonium Nitrate (CAN)
- Acetonitrile ( $\text{CH}_3\text{CN}$ )
- Deionized Water
- Ethyl Acetate
- Brine solution
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

### Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve the N,N-dialkylaniline (1.0 mmol) in acetonitrile (5 mL).
- **Addition of CAN:** To the stirred solution, add Ceric Ammonium Nitrate (CAN) (1.2 mmol) in small portions over 5-10 minutes. The reaction mixture will typically turn dark.
- **Reaction:** Allow the mixture to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
- **Work-up:** Upon completion, pour the reaction mixture into a separatory funnel containing cold water (20 mL).

- Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure p-nitro-N,N-dialkylaniline.

## Protocol 2: Nitration of Electron-Rich Aromatics (e.g., Naphthalene)[2][7]

This protocol provides a general method for the nitration of electron-rich aromatic compounds like naphthalene.

Materials:

- Naphthalene
- Ceric Ammonium Nitrate (CAN)
- Acetonitrile ( $\text{CH}_3\text{CN}$ )
- Deionized Water
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

Procedure:

- Reaction Setup: To a solution of naphthalene (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add Ceric Ammonium Nitrate (2.5 mmol).

- **Reaction:** Stir the resulting mixture at room temperature. The reaction progress can be monitored by TLC. Note that reaction times can vary significantly based on the substrate's reactivity.
- **Work-up:** After the reaction is complete, add water (25 mL) to the mixture and stir for 10 minutes.
- **Extraction:** Extract the product with dichloromethane (3 x 20 mL).
- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to yield 1-nitronaphthalene.

## Data Presentation: Substrate Scope and Yields

The following tables summarize the results obtained for the nitration of various aromatic compounds using Ceric Ammonium Nitrate under different conditions.

### Table 1: para-Nitration of N,N-Dialkylanilines with CAN[3]

Reaction Conditions: Substrate (1.0 mmol), CAN (1.2 mmol), CH<sub>3</sub>CN (5 mL), Room Temperature.

Entry	Substrate (N,N-Dialkylaniline)	Time (h)	Yield (%) of para-isomer
1	N,N-Dimethylaniline	1.5	92
2	N,N-Diethylaniline	2.0	90
3	4-Methyl-N,N-dimethylaniline	2.5	85 (meta to methyl)
4	4-Chloro-N,N-dimethylaniline	3.0	88

**Table 2: Nitration of Various Aromatic Compounds with CAN**

Entry	Substrate	Solvent	Temperature (°C)	Time (h)	Major Product (s)	Yield (%)	Reference
1	Anisole	Acetonitrile	25	4	o-Nitroanisole	~75	[1]
2	Naphthalene	Acetonitrile	25	24	1-Nitronaphthalene	70-80	[2][7]
3	Toluene	Acetonitrile	80	12	o/p-Nitrotoluene	Moderate	[6]
4	Phenol	Acetonitrile	25	1	o/p-Nitrophenol	Good	[4]

Note: Yields are approximate and can vary based on specific reaction scale and purification methods.

## Scope and Limitations

### Substrate Scope:

- **Highly Activated Rings:** The method is most effective for electron-rich aromatic compounds. Phenols, anilines, alkoxybenzenes (like anisole), and polycyclic aromatic hydrocarbons (like naphthalene) are excellent substrates.[1][4]
- **Functional Group Tolerance:** CAN-mediated nitration tolerates a variety of functional groups, especially when compared to strongly acidic methods.[3]

### Limitations & Side Reactions:

- Deactivated Rings: Aromatic rings with strongly electron-withdrawing groups (e.g., -NO<sub>2</sub>, -CN, -SO<sub>3</sub>H) are generally unreactive under these conditions.
- Side-Chain Substitution: Alkylbenzenes (e.g., toluene) can undergo side-chain substitution, leading to the formation of benzyl nitrates as byproducts, in addition to ring nitration.[5][6]
- Oxidation: As a strong oxidizing agent, CAN can oxidize sensitive functional groups or the aromatic ring itself, particularly with highly activated substrates, leading to lower yields or complex product mixtures.
- Influence of Water: The presence of water can suppress the nitration reaction.[6][8]  
Therefore, using anhydrous solvents is recommended for optimal results.

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